![molecular formula C13H19BO4 B1463660 (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid CAS No. 1072946-57-6](/img/structure/B1463660.png)
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid
Overview
Description
“(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid” is a boronic acid derivative . It is also known as EPB or EOPB. Its molecular formula is C13H19BO4 and it has a molecular weight of 250.1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylboronic acid group attached to a 5-ethoxy-5-oxopentyl group . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 413.3±55.0 °C and its density is predicted to be 1.11±0.1 g/cm3 . It has a pKa value of 8.59±0.10 (Predicted) . The compound should be stored at 2-8°C .Scientific Research Applications
Specific Reduction of Fructose in Food Matrices
Boronic acids, due to their ability to form esters with diol structures, have been investigated for the specific reduction of fructose in food matrices such as fruit juice. The study confirms the known affinity decrease of boronic acid in the order of sorbitol, fructose, galactose, and glucose, demonstrating the potential of boronic acids for sugar reduction in natural food products without interacting with disaccharides like sucrose and maltose or fruit acids like malic acid, citric acid, and tartaric acid (Pietsch & Richter, 2016).
Chemical Synthesis and Catalysis
Boronic acids are pivotal in the synthesis of complex molecules, including cationic rhodium complexes with new tetraarylpentaborates, showcasing their role in organic synthesis and catalysis (Nishihara, Nara, & Osakada, 2002). This highlights the versatility of boronic acids in facilitating novel reactions and producing new chemical entities with potential applications in materials science and pharmaceuticals.
Optical Modulation and Sensing
Boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes demonstrate the capacity for optical modulation in response to saccharide binding, revealing a clear link between molecular structure and optical properties. This research opens avenues for the development of sensors and diagnostic tools based on the photoluminescence quantum yield changes induced by boronic acid interactions with saccharides (Mu et al., 2012).
Fluorescence Quenching and Photophysical Properties
The study of boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) in various solvents has contributed to understanding their fluorescence quenching behavior and photophysical properties. These insights are crucial for designing fluorescent probes and sensors for biological and chemical analyses (Geethanjali et al., 2015).
Bioanalysis and Metabolite Profiling
In the context of drug development, boronic acid-based molecules have been characterized for their pKa, and bioanalytical methods have been developed for their analysis. This includes the identification of metabolites using techniques like quadrupole-time of flight-mass spectrometry, underscoring the importance of boronic acids in the pharmacokinetic profiling of new therapeutic agents (Zagade et al., 2020).
Mechanism of Action
Target of Action
Mode of Action
The mode of action of (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid involves its participation in Suzuki-Miyaura couplings. These reactions involve coupling the boronic acid with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Biochemical Pathways
Pharmacokinetics
The compound’s predicted boiling point is 4133±550 °C, and its predicted density is 111±01 g/cm3 . These properties may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling. This reaction is crucial in the synthesis of complex organic molecules.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at 2-8°C . Additionally, it should be handled and stored in a specialized laboratory environment to avoid contact with skin and eyes and inhalation of dust and solutions .
properties
IUPAC Name |
[3-(5-ethoxy-5-oxopentyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-2-18-13(15)9-4-3-6-11-7-5-8-12(10-11)14(16)17/h5,7-8,10,16-17H,2-4,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBIWJNTRMUYTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCCC(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674601 | |
Record name | [3-(5-Ethoxy-5-oxopentyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-57-6 | |
Record name | 1-Ethyl 3-boronobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(5-Ethoxy-5-oxopentyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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